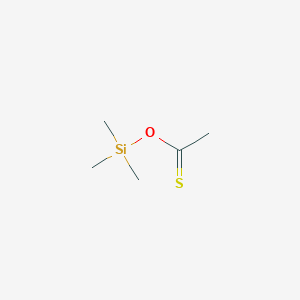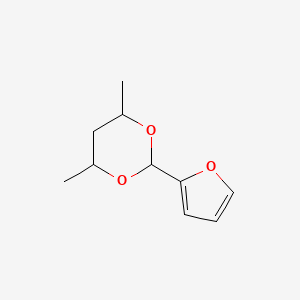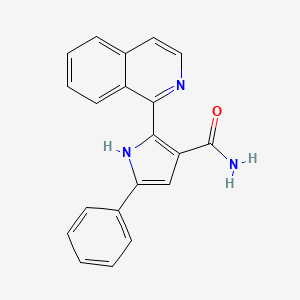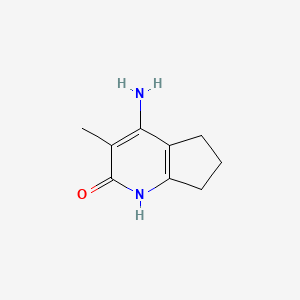
4,4'-Oxybis(2,6-di-tert-butylphenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Oxybis(2,6-di-tert-butylphenol) is a sterically hindered bisphenol antioxidant known for its high performance in stabilizing polymers. This compound is particularly effective in preventing the oxidative degradation of carbon-chain polymers such as polypropylene and isoprene rubber .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Oxybis(2,6-di-tert-butylphenol) typically involves the oxidative coupling of 2,6-di-tert-butylphenol. One common method is the base oxidative dehydrogenation of hydroquinone with 3,3’,5,5’-tetra-tert-butyl-4,4’-diphenoquinone . Another approach involves the use of a heterogeneous catalytic system, which provides high catalytic activity and results in a high-purity product .
Industrial Production Methods
Industrial production of 4,4’-Oxybis(2,6-di-tert-butylphenol) often employs the Friedel-Crafts alkylation of phenol with isobutene, catalyzed by aluminum phenoxide . This method is efficient and scalable, making it suitable for large-scale production.
化学反应分析
Types of Reactions
4,4’-Oxybis(2,6-di-tert-butylphenol) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 3,3’,5,5’-tetra-tert-butyl-4,4’-diphenoquinone.
Reduction: The oxidized form can be reduced back to the original bisphenol.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium is commonly used for oxidative coupling.
Reduction: Reducing agents such as sodium borohydride can be used to revert the oxidized form back to the bisphenol.
Major Products
Oxidation: 3,3’,5,5’-tetra-tert-butyl-4,4’-diphenoquinone.
Reduction: The original 4,4’-Oxybis(2,6-di-tert-butylphenol).
科学研究应用
4,4’-Oxybis(2,6-di-tert-butylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in the stabilization of polymers such as polypropylene and isoprene rubber.
Biology: Investigated for its potential in protecting biological systems from oxidative stress.
Medicine: Explored for its antioxidant properties in preventing oxidative damage in medical polymers.
Industry: Widely used in the stabilization of fuels, oils, and various plastics.
作用机制
The antioxidant mechanism of 4,4’-Oxybis(2,6-di-tert-butylphenol) involves the scavenging of peroxy radicals (ROO•) and the transformation into 3,3’,5,5’-tetra-tert-butyl-4,4’-diphenoquinone . This oxidized form can then be reduced back to the original bisphenol, creating a cyclic process that continues until the stabilizer is exhausted . This cyclic transformation ensures high antioxidant activity and prolongs the lifespan of the stabilized materials.
相似化合物的比较
Similar Compounds
2,6-Di-tert-butylphenol: A precursor to more complex antioxidants.
2,4-Di-tert-butylphenol: Another phenolic antioxidant with similar properties.
4,4’-Methylenebis(2,6-di-tert-butylphenol): Used in biolubricants for its oxidative stability.
Uniqueness
4,4’-Oxybis(2,6-di-tert-butylphenol) stands out due to its high performance in stabilizing a wide range of polymers and its ability to undergo cyclic transformations, which enhances its antioxidant efficiency . Its sterically hindered structure also provides superior protection against oxidative degradation compared to other phenolic antioxidants .
属性
CAS 编号 |
6029-98-7 |
|---|---|
分子式 |
C28H42O3 |
分子量 |
426.6 g/mol |
IUPAC 名称 |
2,6-ditert-butyl-4-(3,5-ditert-butyl-4-hydroxyphenoxy)phenol |
InChI |
InChI=1S/C28H42O3/c1-25(2,3)19-13-17(14-20(23(19)29)26(4,5)6)31-18-15-21(27(7,8)9)24(30)22(16-18)28(10,11)12/h13-16,29-30H,1-12H3 |
InChI 键 |
YAANQTVLZABMDF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)OC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



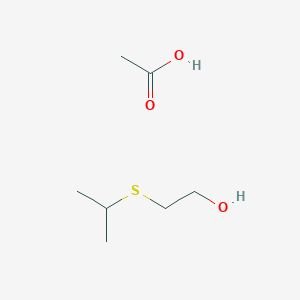
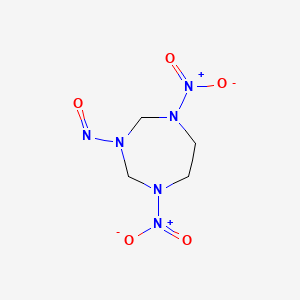
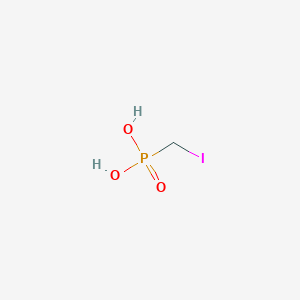
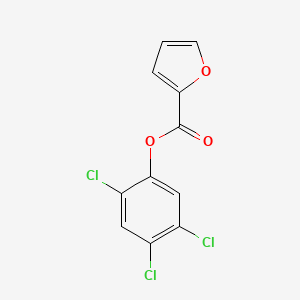

![1,3,5-Trivinyl-[1,3,5]triazinane-2,4,6-trione](/img/structure/B14726745.png)
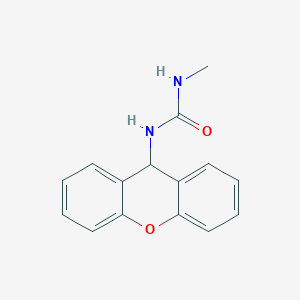
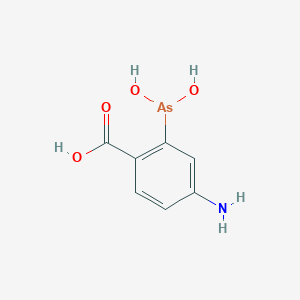
![2-[3-Methyl-4-(2-methylpropyl)piperazin-1-yl]ethanol](/img/structure/B14726757.png)
